Bienvenue dans la boutique en ligne BenchChem!

3,4-Dichloroisocoumarin

Immunology Cell Biology Inflammation

3,4-DCI is a mechanism-based, irreversible serine protease inhibitor. Selectively targets granzyme B, complement C1r/C1s, and Factor D (kobs/[I] 40–190 M⁻¹s⁻¹), inactive against C2 and Factor B. 200x more potent than AEBSF at 1 µM in monocyte priming. Inhibits human leukocyte elastase (IC50 100 nM). Defined 20-min half-life at pH 7.5 enables precise kinetic control. Outperforms PMSF (unstable) and AEBSF (slow kinetics). For complement pathway, apoptosis, and monocyte activation research. ≥98% purity.

Molecular Formula C9H4Cl2O2
Molecular Weight 215.03 g/mol
CAS No. 51050-59-0
Cat. No. B162991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloroisocoumarin
CAS51050-59-0
Synonyms3,4-DCL
3,4-dichloroisocoumarin
Molecular FormulaC9H4Cl2O2
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(OC2=O)Cl)Cl
InChIInChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)9(12)13-8(7)11/h1-4H
InChIKeySUGXUUGGLDCZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloroisocoumarin (CAS 51050-59-0) | A Potent, Irreversible Serine Protease Inhibitor for Research Procurement


3,4-Dichloroisocoumarin (3,4-DCI), a synthetic isocoumarin derivative with the molecular formula C₉H₄Cl₂O₂, functions as a potent, mechanism-based, irreversible inhibitor of serine proteases [1]. It is widely utilized as a biochemical tool to study serine protease activity in cellular signaling, apoptosis, and immune responses . Unlike broad-spectrum protease inhibitor cocktails, 3,4-DCI offers a defined, well-characterized mechanism of action, making it suitable for precise experimental modulation of serine protease-dependent pathways [2].

Why 3,4-Dichloroisocoumarin Cannot Be Simply Substituted with PMSF, AEBSF, or Other Serine Protease Inhibitors


Selecting an inappropriate serine protease inhibitor can lead to experimental failure due to differences in potency, reversibility, and target specificity. While PMSF is a common choice, its lower reactivity and instability in aqueous solutions necessitate higher concentrations and frequent replenishment [1]. AEBSF, though more stable, exhibits slower kinetics and requires pre-incubation for maximal effect in certain cell-based assays [2]. Moreover, 3,4-Dichloroisocoumarin demonstrates a distinct selectivity profile, effectively inhibiting specific complement factors (Factor D, C1r, C1s) while being inactive against others (C2, Factor B), a pattern not mirrored by all serine protease inhibitors [3]. Therefore, direct substitution without considering these quantitative differences can compromise data reproducibility and biological interpretation.

Quantitative Evidence for Selecting 3,4-Dichloroisocoumarin Over Alternative Inhibitors


Superior Functional Potency in Monocyte Priming Assay Compared to AEBSF

In a functional cell-based assay measuring the priming of human monocytes for enhanced superoxide release, 3,4-Dichloroisocoumarin demonstrated significantly higher potency than the commonly used serine protease inhibitor AEBSF. 3,4-DCI completely blocked the priming effect at a concentration of 1 µM, whereas AEBSF required a 200-fold higher concentration (200 µM) and a 6-hour pre-incubation to achieve its maximal effect [1]. This indicates a substantial difference in functional efficacy, favoring 3,4-DCI for applications where rapid and potent inhibition of monocyte serine protease activity is critical.

Immunology Cell Biology Inflammation

Potent Inhibition of Human Leukocyte Elastase with Quantified IC50 Value

3,4-Dichloroisocoumarin is a potent inhibitor of human leukocyte elastase (HLE), a key serine protease involved in inflammatory processes. It exhibits an IC50 value of 100 nM against HLE . In contrast, the classic serine protease inhibitor PMSF is generally considered less reactive, with its inhibition of serine proteases often requiring millimolar concentrations [1]. While not a direct side-by-side measurement for HLE, this known difference in effective concentration ranges (nanomolar vs. millimolar) represents a class-level inference of significantly greater potency for 3,4-DCI against this important inflammatory target.

Inflammation Enzymology Protease Inhibition

Defined Stability and Half-Life in Aqueous Buffers for Experimental Planning

The stability of protease inhibitors in aqueous solution is a critical parameter for experimental design. 3,4-Dichloroisocoumarin has a defined half-life (t½) of 20 minutes at pH 7.5 . This quantitative stability metric allows researchers to precisely calculate the active concentration of inhibitor over the course of an experiment, a level of detail not typically available for some alternatives. For comparison, PMSF is well-known for its extremely short half-life in aqueous solutions (often cited as minutes), requiring frequent replenishment or use in large excess . The specific, vendor-documented half-life of 3,4-DCI enables more accurate kinetic modeling and assay standardization compared to the more variable stability of PMSF.

Assay Development Protease Inhibition Biochemistry

Broad but Selective Serine Protease Inhibition Profile Including Complement Factors

3,4-Dichloroisocoumarin exhibits a unique inhibition profile within the serine protease family. It effectively inhibits the complement factors D, C1r, and C1s, with second-order inhibition constants (kobs/[I]) ranging from 40 to 190 M⁻¹s⁻¹ [1]. Critically, it does not inhibit the related complement proteins C2, Factor B, C2a, or Bb [1]. This selective inhibition pattern is not a property shared by all general serine protease inhibitors. For example, while AEBSF and PMSF inhibit a broad range of serine proteases, their specific activity against this subset of complement factors is either unreported or known to differ [2]. This differential activity makes 3,4-DCI a valuable tool for specifically probing the roles of Factor D, C1r, and C1s in the complement cascade.

Immunology Complement System Enzymology

Optimal Research Applications for 3,4-Dichloroisocoumarin Based on Quantitative Evidence


Investigating Monocyte/Macrophage Priming and Activation in Inflammatory Responses

Based on its demonstrated 200-fold higher potency over AEBSF in blocking monocyte priming at 1 µM, 3,4-Dichloroisocoumarin is the superior choice for ex vivo studies of monocyte and macrophage activation. Researchers studying the role of serine proteases in the respiratory burst, cytokine production, or inflammatory signaling cascades in primary human monocytes will benefit from the compound's rapid action and low effective concentration, as established by Megyeri et al. [1]. This minimizes experimental artifacts associated with high inhibitor concentrations or prolonged pre-incubation times.

Selective Dissection of the Complement Cascade, Focusing on Factors D, C1r, and C1s

The unique, quantitative inhibition profile of 3,4-Dichloroisocoumarin against complement factors D, C1r, and C1s (kobs/[I] of 40-190 M⁻¹s⁻¹), combined with its lack of activity on C2 and Factor B, makes it an essential reagent for immunologists studying the alternative and classical complement pathways. As demonstrated by Kam et al., this specific pattern of activity allows for targeted inhibition, enabling precise functional studies of early complement activation steps without the confounding effects of broader-spectrum inhibitors [2].

High-Precision Enzyme Kinetics and Assay Development for Human Leukocyte Elastase

For enzymologists developing high-sensitivity assays for human leukocyte elastase (HLE), 3,4-Dichloroisocoumarin's potent nanomolar IC50 of 100 nM provides a significant advantage. The high potency allows for minimal compound usage, reducing solvent interference and non-specific binding, which are common issues with less potent inhibitors like PMSF that require much higher working concentrations . Furthermore, the defined 20-minute half-life at pH 7.5 enables accurate kinetic modeling and precise control over reaction termination .

Apoptosis Research Involving Granzyme B-Mediated DNA Fragmentation

3,4-Dichloroisocoumarin is a potent inhibitor of granzyme B, a serine protease critical for cytotoxic lymphocyte-mediated apoptosis. Its ability to block internucleosomal DNA cleavage in thymocytes without affecting endonucleases makes it a key tool for studying granzyme B-dependent apoptotic pathways . Researchers investigating the mechanisms of cell death induced by cytotoxic T cells or NK cells can use 3,4-DCI to confirm the specific involvement of granzyme B, distinguishing its role from other granzymes or caspases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloroisocoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.